[(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate
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Overview
Description
[(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate is a complex organic compound with a unique structure that includes a benzimidazole core, a naphthalene moiety, and a 4-methylbenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the naphthalene moiety and the 4-methylbenzoate ester group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal of certain functional groups
Scientific Research Applications
[(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate has several scientific research applications, including:
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the mechanisms of biological processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
[(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and may have similar biological activities.
Naphthalene derivatives: Compounds with a naphthalene moiety may exhibit similar chemical reactivity and applications.
4-Methylbenzoate esters: These esters have comparable structural features and may be used in similar industrial applications.
Properties
IUPAC Name |
[(E)-1-(4-methylphenyl)-2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N2O2/c1-24-14-18-27(19-15-24)33(39-35(38)28-20-16-25(2)17-21-28)22-34-36-31-12-5-6-13-32(31)37(34)23-29-10-7-9-26-8-3-4-11-30(26)29/h3-22H,23H2,1-2H3/b33-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCAUPDWYMIUOS-STKMKYKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54)OC(=O)C6=CC=C(C=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54)/OC(=O)C6=CC=C(C=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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